N-undecanoyl-L-Homoserine lactone

Beschreibung

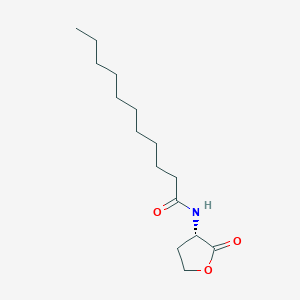

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]undecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWJNUREPGJHSG-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025436 |

Source

|

| Record name | N-Undecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216596-71-3 |

Source

|

| Record name | N-Undecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of N-undecanoyl-L-Homoserine Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-undecanoyl-L-Homoserine lactone (C11-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules, which are pivotal in regulating gene expression in various Gram-negative bacteria through a mechanism known as quorum sensing. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of C11-HSL. It includes detailed experimental protocols for extraction and detection, a summary of its known biological activities with quantitative data, and a discussion of the pertinent signaling pathways. This document is intended to serve as a valuable resource for researchers investigating bacterial communication and those involved in the development of novel antimicrobial strategies.

Discovery and Natural Occurrence

N-acyl-homoserine lactones (AHLs) were first identified as inducers of bioluminescence in the marine bacterium Vibrio fischeri[1]. This discovery paved the way for the identification of a wide array of AHLs with varying acyl chain lengths and modifications, each typically associated with specific bacterial species and functions.

While Pseudomonas aeruginosa is well-known for producing a range of AHLs, including N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), some evidence suggests that it may also produce this compound (C11-HSL) as a minor quorum-sensing signal. C11-HSL is notable for its rare odd-numbered acyl carbon chain.

Further research has pointed towards photosynthetic bacteria, such as Rhodopseudomonas palustris, as producers of novel and long-chain AHLs. While the primary signaling molecule identified in R. palustris is p-coumaroyl-homoserine lactone (pC-HSL), the enzymatic machinery for AHL synthesis in this and related species suggests a potential for the production of a diverse range of AHLs, including C11-HSL. The identification of C11-HSL in specific bacterial species remains an active area of research.

Biosynthesis of N-acyl-homoserine Lactones

The biosynthesis of AHLs is primarily catalyzed by enzymes belonging to the LuxI family of AHL synthases. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl chain.

The general mechanism involves the acylation of the amino group of SAM by the acyl-ACP, followed by an intramolecular cyclization and lactonization, which releases the AHL molecule and 5'-methylthioadenosine (MTA). The specificity of the LuxI homolog determines the length and modification of the acyl chain of the produced AHL.

Isolation and Purification of this compound

The isolation of C11-HSL from bacterial cultures follows general protocols established for long-chain AHLs. These protocols typically involve solvent extraction of the culture supernatant followed by chromatographic purification.

Experimental Protocol: Extraction from Bacterial Culture

-

Culture Growth: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa or a candidate long-chain AHL producer) in an appropriate liquid medium to the late exponential or early stationary phase, as AHL production is often cell-density dependent.

-

Supernatant Collection: Centrifuge the bacterial culture (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet the cells. Carefully decant and collect the cell-free supernatant.

-

Solvent Extraction:

-

Acidify the supernatant to a pH of approximately 3.0 with a strong acid (e.g., hydrochloric acid) to protonate any carboxyl groups and improve extraction efficiency.

-

Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Shake the mixture vigorously in a separatory funnel for 2-3 minutes and allow the phases to separate.

-

Collect the organic phase. Repeat the extraction process two more times with fresh organic solvent.

-

Pool the organic extracts.

-

-

Drying and Concentration:

-

Dry the pooled organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any residual water.

-

Filter the dried extract to remove the drying agent.

-

Concentrate the extract to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

-

Reconstitution: Resuspend the dried extract in a small volume of a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), for further analysis.

Detection and Characterization

Several methods can be employed for the detection and characterization of C11-HSL, ranging from bioassays to sophisticated analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the initial detection and separation of AHLs. For long-chain AHLs like C11-HSL, reversed-phase TLC plates (e.g., C18) are typically used.

Experimental Protocol: TLC Analysis

-

Plate Preparation: Use a C18 reversed-phase TLC plate.

-

Spotting: Spot a small volume (2-5 µL) of the concentrated extract onto the origin line of the TLC plate. Also, spot a C11-HSL standard for comparison.

-

Development: Develop the plate in a sealed chromatography chamber containing a mobile phase of 60% (v/v) methanol in water.

-

Visualization: After development, dry the plate and visualize the AHLs using an overlay of an appropriate biosensor strain. Agrobacterium tumefaciens NTL4 (pZLR4) is a common biosensor that can detect a broad range of AHLs. The production of a colored or fluorescent reporter by the biosensor at the location of the AHL spot indicates a positive result.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the gold standard for the unambiguous identification and quantification of AHLs.

Experimental Protocol: HPLC-MS Analysis

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it over the course of the run to elute the more hydrophobic long-chain AHLs.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: Monitor for the protonated molecule [M+H]⁺ of C11-HSL, which has a mass-to-charge ratio (m/z) of 270.2.

-

Fragmentation: For confirmation, tandem mass spectrometry (MS/MS) can be used to observe the characteristic fragment ion at m/z 102, which corresponds to the homoserine lactone ring.

-

Quorum Sensing Signaling Pathway

The canonical AHL-mediated quorum sensing circuit involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL and modulates gene expression.

-

Signal Synthesis and Accumulation: At low cell density, the basal level of C11-HSL produced by the LuxI homolog diffuses out of the cell. As the bacterial population grows, the extracellular concentration of C11-HSL increases.

-

Signal Perception: Once a threshold concentration is reached, C11-HSL diffuses back into the cells and binds to its cognate LuxR-type receptor.

-

Transcriptional Regulation: The C11-HSL/LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This often includes the gene for the LuxI synthase itself, creating a positive feedback loop.

References

The Function of N-undecanoyl-L-Homoserine Lactone in Quorum Sensing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism employed by bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules known as autoinducers. In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are the primary class of autoinducers. These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification, which confers signal specificity.

This technical guide provides a comprehensive overview of N-undecanoyl-L-Homoserine lactone (C11-HSL), a long-chain AHL. While less extensively studied than other AHLs, C11-HSL is emerging as a relevant signaling molecule in specific biological contexts. This document will detail its chemical properties, known biological functions, associated signaling pathways, and key experimental methodologies for its study.

Core Concepts: The LuxI/R Quorum Sensing Circuit

The canonical signaling pathway for AHLs is the LuxI/LuxR-type quorum sensing system, first elucidated in the marine bacterium Vibrio fischeri.[1] This system serves as a model for understanding AHL-mediated communication in a wide array of Gram-negative bacteria. The fundamental components of this circuit are:

-

LuxI-type Synthases: These enzymes are responsible for the synthesis of specific AHL molecules. They catalyze the ligation of an acyl group from an acyl-acyl carrier protein (acyl-ACP) to S-adenosyl-L-methionine (SAM), which is subsequently cyclized to form the homoserine lactone ring.[2]

-

LuxR-type Receptors: These are intracellular transcriptional regulators that act as the receptors for cognate AHLs. In the absence of their specific AHL, LuxR-type proteins are typically unstable and inactive.[3] Upon binding to the AHL, the receptor undergoes a conformational change, leading to dimerization and stabilization. The LuxR-AHL complex is then capable of binding to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription.[3]

A common feature of many LuxI/R systems is a positive feedback loop, where the LuxR-AHL complex upregulates the transcription of the luxI gene, leading to a rapid increase in AHL synthesis and a synchronized response across the bacterial population.[4]

This compound (C11-HSL): A Profile

This compound (PubChem CID: 10923593) is an AHL with an 11-carbon acyl side chain.[5] Its chemical formula is C₁₅H₂₇NO₃, and it has a molecular weight of 269.38 g/mol .[5]

Bacterial Production of C11-HSL

The definitive range of bacterial species that produce C11-HSL is still under investigation. However, some studies have identified its presence in complex microbial communities and as a minor product of certain species:

-

Gut Microbiota: C11-HSL has been detected in the cecal contents of conventionally-raised mice, indicating its production by members of the gut microbiome.[6]

-

Pseudomonas aeruginosa : It has been suggested that C11-HSL may be a minor quorum-sensing signaling molecule in some P. aeruginosa strains.[7][8] This opportunistic pathogen is well-known for its complex QS network, which primarily utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL).[9][10] The specific LuxI-type synthase responsible for C11-HSL production in P. aeruginosa or other bacteria has not yet been definitively identified.

Biological Activity of C11-HSL

Quantitative data on the biological activity of C11-HSL is limited, but available information indicates its ability to activate canonical LuxR-type receptors and modulate host immune responses.

Table 1: Quantitative Data for this compound (C11-HSL)

| Parameter | Value | System/Assay | Reference |

| EC₅₀ (Effective Concentration, 50%) | 100 - 1,000 nM | GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-PluxI quorum-sensing operon | [11] |

| IC₅₀ (Inhibitory Concentration, 50%) | 90 µM | Inhibition of concanavalin (B7782731) A-induced proliferation of isolated mouse splenocytes | [11] |

Signaling Pathway of C11-HSL

While the specific LuxI synthase and LuxR receptor for C11-HSL have not been fully elucidated, its activity in a V. fischeri LuxR-based reporter strain suggests that it functions through a canonical LuxI/R-type pathway.[11] The generalized signaling cascade is depicted below.

Experimental Protocols

The study of C11-HSL involves a variety of techniques for its synthesis, extraction, detection, and functional characterization.

Chemical Synthesis of this compound

While a specific protocol for C11-HSL is not widely published, a general method for the synthesis of N-acyl-L-homoserine lactones can be adapted. This typically involves the acylation of L-homoserine lactone.

Materials:

-

L-homoserine lactone hydrobromide

-

Undecanoyl chloride

-

A suitable base (e.g., triethylamine (B128534) or sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

-

Standard glassware for organic synthesis

-

Purification system (e.g., silica (B1680970) gel column chromatography)

Procedure:

-

Dissolve L-homoserine lactone hydrobromide in the anhydrous solvent.

-

Add the base to neutralize the hydrobromide salt and deprotonate the amine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add undecanoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a mild acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Confirm the identity and purity of the synthesized C11-HSL using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Extraction of C11-HSL from Bacterial Cultures

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

-

Separatory funnel

-

Rotary evaporator

-

Nitrogen gas stream

Procedure:

-

Grow the bacterial strain of interest in a suitable liquid medium to the desired cell density.

-

Pellet the bacterial cells by centrifugation.

-

Collect the supernatant and filter-sterilize it to remove any remaining cells.

-

Acidify the supernatant to a pH of approximately 3-4 with formic acid to ensure the lactone ring remains closed.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant in a separatory funnel.

-

Shake vigorously and allow the layers to separate.

-

Collect the upper organic layer. Repeat the extraction two more times.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Dry the remaining residue under a gentle stream of nitrogen gas.

-

Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

Detection and Quantification of C11-HSL

This semi-quantitative method is useful for screening bacterial extracts for the presence of AHLs.

Materials:

-

C18 reversed-phase TLC plate

-

AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026)

-

Soft agar (B569324) medium containing a chromogenic substrate (e.g., X-Gal for the A. tumefaciens biosensor)

-

Synthetic C11-HSL standard

Procedure:

-

Spot the bacterial extract and the C11-HSL standard onto the TLC plate.

-

Develop the chromatogram using an appropriate mobile phase (e.g., methanol/water mixture).

-

Air-dry the TLC plate completely.

-

Overlay the plate with the soft agar medium seeded with the biosensor strain.

-

Incubate the plate at the optimal growth temperature for the biosensor.

-

The presence of C11-HSL will be indicated by a colored spot (e.g., blue for the A. tumefaciens biosensor or purple for C. violaceum) at a retention factor corresponding to the standard.

This is the gold standard for the definitive identification and quantification of AHLs.

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Procedure:

-

Inject the resuspended bacterial extract or synthetic standard onto the HPLC column.

-

Separate the components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Analyze the eluent by MS/MS in positive ion mode.

-

For identification, monitor for the precursor ion of C11-HSL ([M+H]⁺ = m/z 270.2) and its characteristic product ion (m/z 102.1), which corresponds to the homoserine lactone ring.

-

For quantification, generate a standard curve using known concentrations of synthetic C11-HSL and employ an internal standard if necessary.

Reporter Gene Assays for Functional Analysis

Reporter gene assays are used to quantify the ability of C11-HSL to activate a specific LuxR-type receptor.

Materials:

-

E. coli reporter strain harboring a plasmid with a LuxR-type receptor and a second plasmid with a promoter responsive to the LuxR-AHL complex fused to a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence).

-

Luria-Bertani (LB) medium with appropriate antibiotics.

-

Synthetic C11-HSL.

-

Luminometer or fluorescence plate reader.

Procedure:

-

Grow an overnight culture of the reporter strain.

-

Dilute the culture in fresh medium and aliquot it into a 96-well microtiter plate.

-

Add C11-HSL at a range of concentrations to the wells.

-

Incubate the plate with shaking at the appropriate temperature for a defined period.

-

Measure the reporter gene expression (luminescence or fluorescence).

-

Plot the reporter signal against the concentration of C11-HSL to determine parameters such as the EC₅₀.

Conclusion and Future Directions

This compound is a long-chain AHL that is beginning to be recognized for its role in microbial communities and its interactions with host organisms. While its activity in activating canonical LuxR-based systems has been demonstrated, significant gaps in our understanding remain. Future research should focus on:

-

Identifying the primary bacterial producers of C11-HSL and the environmental conditions that favor its synthesis.

-

Elucidating the specific LuxI/R systems that are responsible for the synthesis and perception of C11-HSL.

-

Determining the full spectrum of genes regulated by C11-HSL in its native producing organisms.

-

Investigating its role in complex polymicrobial environments , such as the gut microbiome.

-

Further exploring its immunomodulatory effects on host cells and its potential implications for health and disease.

A deeper understanding of the function of C11-HSL will provide valuable insights into the intricate chemical language of bacteria and may open new avenues for the development of novel therapeutics that target quorum sensing.

References

- 1. Transcriptome Analysis of the Vibrio fischeri LuxR-LuxI Regulon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C15H27NO3 | CID 10923593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetmol.cn [targetmol.cn]

- 8. This compound - CAS-Number 216596-71-3 - Order from Chemodex [chemodex.com]

- 9. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 10. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

The Elusive C11-HSL: A Technical Overview of Acyl-Homoserine Lactone Biosynthesis in Pseudomonas

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into the biosynthesis of N-undecanoyl-L-homoserine lactone (C11-HSL) in Pseudomonas. Following a comprehensive review of the scientific literature, it is important to note that there is currently no direct evidence to suggest a significant biosynthetic pathway for C11-HSL in the well-studied model organism, Pseudomonas aeruginosa. The quorum-sensing (QS) systems of P. aeruginosa are extensively characterized, and their acyl-homoserine lactone (AHL) synthases, LasI and RhlI, are not reported to produce C11-HSL as a primary or secondary product under typical laboratory conditions.

While the specific pathway for C11-HSL remains uncharacterized and likely absent in P. aeruginosa, this guide will provide an in-depth overview of the established AHL biosynthesis pathways in this bacterium. This information serves as a foundational resource for researchers interested in the broader mechanisms of QS signaling in Pseudomonas and provides the necessary context for investigating novel or less abundant AHLs.

Core Acyl-Homoserine Lactone Biosynthesis in Pseudomonas aeruginosa

Pseudomonas aeruginosa primarily utilizes two hierarchical quorum-sensing systems, Las and Rhl, to regulate a wide array of physiological processes, including virulence factor production and biofilm formation. Each system is centered around a specific AHL synthase and its cognate receptor.

The LasI/R System: Biosynthesis of 3-oxo-C12-HSL

The LasI enzyme is the synthase responsible for the production of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The biosynthesis is a one-step reaction involving two key substrates:

-

S-adenosyl-L-methionine (SAM): The universal donor of the homoserine lactone moiety.

-

Acyl-Acyl Carrier Protein (Acyl-ACP): In the case of LasI, this is typically 3-oxododecanoyl-ACP, which provides the fatty acid tail.

The LasI enzyme catalyzes the formation of an amide bond between the carboxyl group of the fatty acid and the primary amine of the methionine moiety from SAM, followed by an intramolecular cyclization and the release of methylthioadenosine (MTA) to form the final 3-oxo-C12-HSL molecule. While LasI exhibits a degree of substrate promiscuity and can produce other long-chain 3-oxo-AHLs, the production of C11-HSL has not been documented[1].

The RhlI/R System: Biosynthesis of C4-HSL

The RhlI synthase is responsible for the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL). Similar to LasI, RhlI utilizes SAM as the homoserine lactone donor. However, its primary acyl substrate is butanoyl-ACP. The enzymatic mechanism mirrors that of LasI, resulting in the formation of C4-HSL[2][3][4]. RhlI has also been shown to produce N-hexanoyl-L-homoserine lactone (C6-HSL) to a lesser extent[2][3].

Quantitative Data on AHL Production

The production of AHLs in Pseudomonas aeruginosa is tightly regulated and varies with growth phase and environmental conditions. The following table summarizes representative concentrations of the major AHLs found in P. aeruginosa cultures.

| Acyl-Homoserine Lactone | Producing Synthase | Typical Concentration Range (in vitro) | References |

| 3-oxo-C12-HSL | LasI | 1 - 10 µM | [5] |

| C4-HSL | RhlI | 5 - 15 µM | [6] |

| C6-HSL | RhlI | < 0.2 µM | [6] |

| C8-HSL | LasI (minor) | < 0.2 µM | [7][8] |

| 3-oxo-C8-HSL | LasI (minor) | Detected | [8] |

| 3-oxo-C10-HSL | LasI (minor) | Detected | [6] |

Note: Concentrations can vary significantly based on the specific strain, growth medium, and culture conditions.

Experimental Protocols

Researchers investigating AHL biosynthesis in Pseudomonas can utilize a range of established methodologies. Below are outlines for key experimental procedures.

Extraction of Acyl-Homoserine Lactones from Bacterial Supernatants

Objective: To isolate AHLs from the spent culture medium for subsequent analysis.

Protocol:

-

Grow Pseudomonas aeruginosa to the desired cell density (typically late-logarithmic or stationary phase) in a suitable liquid medium (e.g., LB broth).

-

Centrifuge the culture to pellet the bacterial cells.

-

Carefully collect the supernatant.

-

Perform a liquid-liquid extraction of the supernatant using an equal volume of an appropriate organic solvent, such as acidified ethyl acetate. This should be repeated at least twice to ensure efficient extraction.

-

Pool the organic phases and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis.

Detection and Quantification of AHLs by Mass Spectrometry

Objective: To identify and quantify specific AHLs in the prepared extract.

Protocol:

-

Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) for analysis.

-

Separate the AHLs on a C18 reverse-phase column using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve ionization.

-

Perform mass spectrometry in positive ion mode.

-

For quantification, use multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for the AHLs of interest. A common product ion for many AHLs is m/z 102, corresponding to the homoserine lactone ring.

-

Generate a standard curve for each AHL to be quantified using synthetic standards of known concentrations.

-

Analyze the extracted samples and determine the concentrations of the target AHLs by comparing their peak areas to the respective standard curves[7][9].

Cloning and Expression of AHL Synthase Genes

Objective: To produce and purify AHL synthase enzymes for in vitro characterization.

Protocol:

-

Amplify the gene of interest (e.g., lasI or rhlI) from Pseudomonas aeruginosa genomic DNA using polymerase chain reaction (PCR) with primers that incorporate appropriate restriction sites.

-

Clone the PCR product into a suitable expression vector (e.g., a pET vector for expression in E. coli).

-

Transform the expression vector into a suitable E. coli expression host strain.

-

Induce protein expression, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the core AHL biosynthesis pathways in Pseudomonas aeruginosa and a general experimental workflow for their study.

Caption: Core AHL biosynthesis pathways in P. aeruginosa.

Caption: General workflow for AHL analysis.

References

- 1. Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl homoserine-lactone quorum-sensing signal generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Deciphering of Growth-Dependent Strategies for Quorum-Sensing Networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of N-acylhomoserine lactones of Pseudomonas aeruginosa in clinical samples from dogs with otitis externa - PMC [pmc.ncbi.nlm.nih.gov]

N-undecanoyl-L-Homoserine Lactone: A Technical Guide to a Bacterial Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-undecanoyl-L-Homoserine lactone (C11-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules employed by Gram-negative bacteria in a process known as quorum sensing.[1] This cell-to-cell communication system allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and secondary metabolite synthesis.[2][3] C11-HSL, characterized by its 11-carbon acyl chain, is considered a minor signaling molecule in some bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa.[1][4] This technical guide provides an in-depth overview of C11-HSL, including its signaling pathway, quantitative activity, and detailed experimental protocols for its study.

Core Concepts of C11-HSL Signaling

The canonical mechanism of AHL-mediated quorum sensing involves the interaction of the signaling molecule with a cognate intracellular receptor, typically a LuxR-type transcriptional regulator. This interaction induces a conformational change in the receptor, promoting its dimerization and binding to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. This binding event can either activate or repress gene transcription, leading to a coordinated change in the bacterial population's phenotype.

While a specific receptor for C11-HSL has not been definitively identified, it is hypothesized to interact with LuxR-type receptors within bacteria that produce it, such as LasR or RhlR in Pseudomonas aeruginosa.[5][6] These receptors are known to respond to a range of AHL molecules with varying acyl chain lengths.[6]

Physicochemical Properties and Quantitative Data

A summary of the known physicochemical properties and quantitative biological activity of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₇NO₃ | |

| Molecular Weight | 269.4 g/mol | |

| CAS Number | 216596-71-3 | |

| Biological Activity | Induces GFP production in E. coli LuxR/PluxI reporter | [5] |

| Effective Concentration | 100 - 1,000 nM (in E. coli reporter) | [5] |

| IC₅₀ | 90 µM (for inhibition of mouse splenocyte proliferation) | [5] |

| Binding Affinity (Kd) | Data not available |

Signaling Pathway

The proposed signaling pathway for this compound is depicted below. This model is based on the general mechanism of LuxR-type receptor activation by AHLs.

Caption: Proposed signaling pathway of this compound (C11-HSL).

Experimental Protocols

This section provides a detailed methodology for a key experiment used to detect and semi-quantify the activity of this compound.

Protocol 1: AHL Biosensor Assay using Chromobacterium violaceum

This protocol utilizes a mutant strain of Chromobacterium violaceum (CV026) that is unable to produce its own AHLs but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-to-medium chain AHLs.[4][7]

Materials:

-

Chromobacterium violaceum CV026

-

Luria-Bertani (LB) agar (B569324) plates

-

LB broth

-

This compound (C11-HSL) standard solution (in a suitable solvent like ethyl acetate (B1210297) or DMSO)

-

Test samples containing putative C11-HSL

-

Sterile paper discs (6 mm diameter)

-

Incubator at 30°C

Procedure:

-

Prepare a lawn of C. violaceum CV026:

-

Inoculate 5 mL of LB broth with C. violaceum CV026 and incubate overnight at 30°C with shaking.

-

Add 100 µL of the overnight culture to 5 mL of molten soft LB agar (0.7% agar) and pour over the surface of a standard LB agar plate.

-

Allow the soft agar overlay to solidify.

-

-

Sample Application:

-

Aseptically place sterile paper discs onto the surface of the agar lawn.

-

Apply a known amount of the C11-HSL standard solution to one disc as a positive control.

-

Apply the test samples to other discs.

-

Apply the solvent used for the standard and samples to a disc as a negative control.

-

-

Incubation:

-

Incubate the plates at 30°C for 24-48 hours.

-

-

Data Analysis:

-

Observe the plates for the appearance of a purple halo around the paper discs.

-

The presence of a purple halo indicates the production of violacein, signifying the presence of an active AHL.

-

The diameter of the purple halo can be measured and compared to that produced by the standard to provide a semi-quantitative estimation of the C11-HSL concentration in the test sample.

-

Caption: Experimental workflow for the AHL biosensor assay.

Conclusion

This compound is an intriguing, yet less characterized, member of the AHL family of bacterial signaling molecules. Its role in the complex regulatory networks of bacteria like P. aeruginosa warrants further investigation. The methodologies and conceptual frameworks presented in this guide offer a starting point for researchers and drug development professionals interested in exploring the function of C11-HSL and its potential as a target for novel anti-virulence strategies. Further research is required to elucidate its specific cognate receptor, downstream genetic targets, and precise role in bacterial pathogenesis and ecology.

References

- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]

- 2. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE | PLOS Genetics [journals.plos.org]

- 3. Environmental Regulation of Pseudomonas aeruginosa PAO1 Las and Rhl Quorum-Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. perrin33.com [perrin33.com]

- 5. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of N-acyl-l-homoserine lactones produced by non-pigmented Chromobacterium aquaticum CC-SEYA-1T and pigmented Chromobacterium subtsugae PRAA4-1T - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Sources of N-undecanoyl-L-Homoserine Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a cell-to-cell communication mechanism in Gram-negative bacteria. This process allows bacteria to coordinate gene expression in a population density-dependent manner, regulating phenotypes such as biofilm formation, virulence factor production, and antibiotic resistance. Among the diverse family of AHLs, N-undecanoyl-L-Homoserine lactone (C11-HSL) and its derivatives represent a less commonly studied subset of these signaling molecules. This technical guide provides an in-depth overview of the known natural producers of C11-HSL and its modified forms, detailed experimental protocols for their identification and quantification, and an exploration of their role in bacterial signaling pathways.

Natural Producers of this compound and its Derivatives

While the unsubstituted this compound (C11-HSL) is not as commonly reported as other AHLs, its hydroxylated and oxo-derivatives, namely 3-hydroxy-undecanoyl-L-homoserine lactone (3-OH-C11-HSL) and 3-oxo-undecanoyl-L-homoserine lactone (3-oxo-C11-HSL), have been detected in marine bacteria, particularly within the Vibrio genus[1]. The specific species within this genus that produce these C11-HSL variants are a subject of ongoing research.

The investigation of the CarR receptor in Erwinia carotovora, a plant pathogen, involved testing the binding affinity of a range of AHLs, including the unsubstituted C11-HSL. While C11-HSL did not show significant interaction with the CarR receptor in this particular bacterium, its inclusion in such studies suggests its availability and potential production by other, yet to be identified, bacterial species[2].

Table 1: Known Natural Producers of C11-HSL Derivatives

| Bacterial Genus | C11-HSL Derivative(s) Detected | Environment |

| Vibrio | 3-hydroxy-undecanoyl-L-homoserine lactone (3-OH-C11-HSL), 3-oxo-undecanoyl-L-homoserine lactone (3-oxo-C11-HSL) | Marine |

Biosynthesis of N-acyl-L-Homoserine Lactones

The biosynthesis of AHLs is primarily catalyzed by LuxI-type synthases. These enzymes utilize S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain. The specificity of the acyl chain length and modification is determined by the particular LuxI homolog.

Experimental Protocols

Extraction of N-acyl-L-Homoserine Lactones from Bacterial Cultures

A crucial step in the identification and quantification of AHLs is their efficient extraction from bacterial culture supernatants.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

-

Centrifuge and appropriate centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

-

Acetonitrile (B52724) or methanol (B129727) for resuspension

Protocol:

-

Grow the bacterial strain of interest in a suitable liquid medium (e.g., Marine Broth for marine isolates) to the stationary phase, as AHL production is often maximal at high cell densities[3][4].

-

Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

-

Carefully decant the supernatant into a clean flask.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.

-

Shake the mixture vigorously for 2-3 minutes and then allow the phases to separate.

-

Collect the upper organic phase containing the AHLs. Repeat the extraction of the aqueous phase at least two more times to maximize recovery.

-

Pool the organic phases and evaporate the solvent using a rotary evaporator or a stream of nitrogen gas.

-

Resuspend the dried extract in a small, precise volume of acetonitrile or methanol for subsequent analysis[3][5].

References

- 1. Frontiers | “In-Group” Communication in Marine Vibrio: A Review of N-Acyl Homoserine Lactones-Driven Quorum Sensing [frontiersin.org]

- 2. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acyl Homoserine Lactone Production by the Marine Isolate, Dasania marina | MDPI [mdpi.com]

- 4. N-Acyl Homoserine Lactone Production by the Marine Isolate, Dasania marina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-undecanoyl-L-Homoserine Lactone in Biofilm Formation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-undecanoyl-L-Homoserine lactone (C11-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by Gram-negative bacteria for quorum sensing (QS), a cell-to-cell communication mechanism that coordinates gene expression with population density. While less studied than other AHLs, the available evidence suggests that as a long-chain AHL, C11-HSL plays a role in regulating phenotypes crucial for bacterial community behavior, most notably biofilm formation. This technical guide provides a comprehensive overview of the current understanding of C11-HSL, its likely role in biofilm development, detailed experimental protocols for its study, and the underlying signaling pathways. Although specific data on C11-HSL is limited, this guide draws parallels from more extensively researched long-chain AHLs to provide a robust framework for future investigations.

Introduction to this compound (C11-HSL) and Quorum Sensing

Quorum sensing is a fundamental process in microbiology where bacteria produce, release, and detect signaling molecules called autoinducers to orchestrate collective behaviors. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. These molecules consist of a conserved homoserine lactone ring attached to an acyl chain of variable length (typically 4 to 18 carbons) and substitution. The length and modification of this acyl chain confer specificity to the signaling system.

AHLs are broadly categorized into short-chain (C4-C8) and long-chain (C10-C20) molecules. This compound (C11-HSL), with its 11-carbon acyl chain, falls into the category of long-chain AHLs. While specific producers of C11-HSL are not extensively documented, studies have detected its presence in complex microbial communities, such as the gut microbiota of conventionally-raised mice, indicating its production by resident bacteria[1].

Long-chain AHLs, including C12-HSL and C14-HSL, are known to be potent regulators of biofilm formation in various bacteria, such as Acidithiobacillus ferrooxidans[2]. Biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection from environmental stresses and antimicrobial agents. The formation of biofilms is a critical step in the pathogenesis of many chronic infections and a significant challenge in industrial and medical settings. It is therefore hypothesized that C11-HSL, as a long-chain AHL, likely contributes to the promotion and maturation of biofilms in the bacteria that produce or respond to it.

The LuxI/LuxR Signaling Pathway: A Paradigm for C11-HSL Action

The canonical AHL-mediated quorum sensing system is the LuxI/LuxR pathway, first characterized in Vibrio fischeri. This system serves as a model for understanding how C11-HSL and other AHLs regulate gene expression.

-

LuxI-type Synthases: These enzymes synthesize specific AHL molecules. A LuxI homolog responsible for C11-HSL synthesis would ligate an 11-carbon acyl chain to S-adenosylmethionine (SAM).

-

LuxR-type Receptors: These are intracellular transcriptional regulators that act as AHL receptors. At low cell densities, the concentration of AHL is low, and the LuxR protein is typically inactive. As the bacterial population grows, AHLs accumulate. Upon reaching a threshold concentration, the AHL binds to its cognate LuxR-type receptor. This binding induces a conformational change in the protein, leading to its dimerization and activation. The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.

The genes regulated by this system often include those involved in biofilm formation, such as genes for EPS production, adhesion factors, and motility.

Quantitative Data on the Role of Long-Chain AHLs in Biofilm Formation

| AHL Molecule | Bacterial Species | Effect on Biofilm | Quantitative Measurement | Reference |

| C12-HSL | Salmonella Enteritidis | Promotes biofilm formation under anaerobic conditions. | Increased biofilm formation observed by crystal violet staining and microscopy. | [3][4] |

| C14-HSL | Acidithiobacillus ferrooxidans | Enhances adhesion to surfaces and increases EPS production. | Increased cell adhesion and biofilm formation on sulfur and pyrite (B73398) surfaces. | [2] |

| Long-chain AHLs (general) | Anaerobic bacterial communities | Crucial for initial adhesion, maturation, and dispersion of biofilms. | Review of multiple studies. | [5] |

Experimental Protocols for Studying C11-HSL and Biofilm Formation

Investigating the role of C11-HSL in biofilm formation requires standardized and reproducible experimental protocols. The following sections detail key methodologies that can be adapted for this purpose.

Synthesis of this compound

As C11-HSL is not produced by common laboratory strains, it typically needs to be chemically synthesized or purchased. A general method for the synthesis of N-acyl-homoserine lactones involves the acylation of L-homoserine lactone hydrobromide with the corresponding acyl chloride (undecanoyl chloride for C11-HSL) or carboxylic acid (undecanoic acid).

Protocol 1: Synthesis of C11-HSL

-

Dissolve L-homoserine lactone hydrobromide in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Add a base, such as triethylamine (B128534) or N,N-diisopropylethylamine, to neutralize the hydrobromide salt.

-

Slowly add undecanoyl chloride or undecanoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove byproducts and unreacted starting materials.

-

Purify the crude product using column chromatography on silica (B1680970) gel.

-

Confirm the identity and purity of the synthesized C11-HSL using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biofilm Quantification using Crystal Violet Assay

The crystal violet (CV) assay is a simple and high-throughput method to quantify the total biomass of a biofilm.

Protocol 2: Crystal Violet Biofilm Assay

-

Inoculation: Grow the bacterial strain of interest overnight in a suitable liquid medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05).

-

Biofilm Growth: Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with different concentrations of C11-HSL (dissolved in a suitable solvent like DMSO, with a solvent control). Also include negative control wells with sterile medium only.

-

Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-72 hours to allow biofilm formation.

-

Washing: Gently discard the planktonic culture from the wells. Wash the wells carefully with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells. Repeat the washing step 2-3 times.

-

Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Dry the plate and add 200 µL of a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.

-

Quantification: Transfer the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Biofilm Visualization using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of cells within the biofilm.

Protocol 3: CLSM of Biofilms

-

Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides, following the same procedure as the CV assay (steps 1-3).

-

Washing: Gently wash the biofilms with PBS to remove planktonic cells.

-

Staining: Stain the biofilms using a viability stain, such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which contains SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red). Incubate in the dark according to the manufacturer's instructions (typically 15-30 minutes).

-

Imaging: Mount the sample on the stage of a confocal microscope. Acquire z-stack images through the thickness of the biofilm using appropriate laser excitation and emission filters for the chosen fluorescent dyes.

-

Image Analysis: Reconstruct the z-stack images into a 3D representation of the biofilm using imaging software (e.g., ImageJ, Imaris). This allows for the quantification of various biofilm parameters, such as thickness, biomass, and surface coverage.

Gene Expression Analysis

To understand the molecular mechanisms by which C11-HSL influences biofilm formation, the analysis of gene expression is crucial. RNA sequencing (RNA-seq) is a powerful technique for this purpose.

Protocol 4: RNA-seq Analysis of Biofilms

-

Biofilm Growth and RNA Extraction: Grow biofilms with and without C11-HSL as described previously. Harvest the biofilm cells and extract total RNA using a suitable kit that is optimized for bacteria and includes a DNase treatment step to remove contaminating DNA.

-

Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of RNA in bacterial cells. Prepare sequencing libraries from the rRNA-depleted RNA.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to the reference genome of the bacterium. Quantify the expression level of each gene. Identify differentially expressed genes between the C11-HSL-treated and control samples.

-

Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways that are affected by C11-HSL.

Conclusion and Future Directions

This compound is an understudied long-chain AHL that is likely to play a significant role in the regulation of biofilm formation in the bacteria that produce it. While direct evidence is currently sparse, the well-established role of other long-chain AHLs in promoting biofilm development provides a strong foundation for future research. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for researchers to investigate the specific functions of C11-HSL.

Future research should focus on:

-

Identifying the specific bacterial species that produce and respond to C11-HSL.

-

Quantifying the dose-dependent effects of C11-HSL on biofilm formation in these species.

-

Elucidating the specific LuxR-type receptors that bind to C11-HSL and the downstream genes they regulate.

-

Exploring the potential for inhibiting C11-HSL signaling as a novel anti-biofilm strategy for therapeutic or industrial applications.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the complex chemical language that governs the microbial world.

References

- 1. Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AHL signaling molecules with a large acyl chain enhance biofilm formation on sulfur and metal sulfides by the bioleaching bacterium Acidithiobacillus ferrooxidans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The quorum sensing molecule C12-HSL promotes biofilm formation and increases adrA expression in Salmonella Enteritidis under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the N-undecanoyl-L-Homoserine Lactone (C11-HSL) Gene Regulation Mechanism

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quorum sensing (QS) is a cell-density-dependent communication system that allows bacteria to coordinate gene expression. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. This technical guide focuses on the gene regulation mechanism orchestrated by a specific long-chain AHL, N-undecanoyl-L-Homoserine lactone (C11-HSL). While the foundational principles of C11-HSL signaling are rooted in the canonical LuxI/LuxR paradigm, specific quantitative data and fully characterized systems remain less common in the literature compared to short-chain AHLs. This document synthesizes the established mechanisms of AHL-mediated regulation, presents available data for C11-HSL and related long-chain AHLs, details relevant experimental protocols for their study, and provides visual diagrams of the core regulatory pathways.

The Core Molecular Machinery of C11-HSL Signaling

The C11-HSL regulatory system is fundamentally based on two key protein families: LuxI-type synthases that produce the signal and LuxR-type transcriptional regulators that detect it and modulate gene expression.[1]

Synthesis of this compound (C11-HSL)

C11-HSL is synthesized by enzymes belonging to the LuxI family of AHL synthases.[1] These enzymes catalyze the formation of an amide bond between two substrates:

-

S-adenosyl-L-methionine (SAM): This molecule provides the conserved homoserine lactone ring.

-

Undecanoyl-Acyl Carrier Protein (C11-ACP): This molecule, derived from the bacterium's fatty acid biosynthesis pathway, provides the specific 11-carbon acyl side chain.

The specificity of the synthase (e.g., a hypothetical "CunI") determines the precise AHL molecule produced. While specific synthases for C11-HSL are not as extensively documented as those for other AHLs, their mechanism of action is conserved across the LuxI family.

The C11-HSL Receptor: LuxR-type Regulators

The intracellular receptor for C11-HSL is a transcriptional regulator belonging to the LuxR family. These proteins typically feature two distinct domains:

-

N-terminal Ligand-Binding Domain: This domain contains a binding pocket that specifically recognizes the AHL molecule. The specificity is determined by the amino acid residues lining this pocket, which interact with the acyl chain of the AHL.[2][3]

-

C-terminal DNA-Binding Domain: This domain contains a helix-turn-helix motif that recognizes and binds to specific 20-bp inverted repeat sequences in the promoters of target genes, known as lux boxes.

Binding of C11-HSL to the N-terminal domain of its cognate LuxR-type receptor is believed to induce a critical conformational change. This change stabilizes the protein, promotes its dimerization, and allosterically activates the C-terminal domain, significantly increasing its affinity for its DNA targets.[4]

The Gene Regulation Mechanism

The regulation of gene expression by C11-HSL is a dynamic process that allows a bacterial population to shift its transcriptome in response to cell density.

The Quorum Sensing Signaling Pathway

The mechanism can be described in a series of steps:

-

Low Cell Density: At low population densities, a basal level of C11-HSL is synthesized by the LuxI-type synthase. The small, lipophilic C11-HSL molecules are thought to diffuse freely across the bacterial cell membrane into the extracellular environment, resulting in a low intracellular concentration. The cognate LuxR-type receptor remains largely unbound, inactive, and may be susceptible to proteolytic degradation.

-

High Cell Density: As the bacterial population grows, the extracellular concentration of C11-HSL increases proportionally. Once a critical threshold concentration is reached, the diffusion gradient reverses, and C11-HSL molecules accumulate inside the cells.

-

Receptor Activation: Intracellular C11-HSL binds to the ligand-binding domain of the LuxR-type receptor.

-

DNA Binding and Transcription Regulation: The activated C11-HSL/LuxR complex binds to lux box promoter elements of target genes. This binding event typically recruits RNA polymerase to the promoter, initiating the transcription of downstream genes.

-

Positive Feedback Loop: In many QS systems, one of the primary targets of the LuxR-AHL complex is the operon containing the luxI homolog itself. This creates a powerful positive feedback loop, leading to a rapid and dramatic increase in AHL synthesis and a synchronized, population-wide change in gene expression.

Visualization of the Signaling Pathway

Caption: General signaling pathway for C11-HSL mediated quorum sensing.

Quantitative Data on C11-HSL Interactions

Quantitative data on the binding affinity and gene regulation specificity of C11-HSL are limited. However, studies on related long-chain AHLs provide valuable context for understanding its potential interactions.

Table 1: Representative Binding Interactions of AHLs with LuxR-type Receptors

| Ligand (AHL) | Receptor Protein | Organism | Method | Result / Affinity (Kd) | Reference |

|---|---|---|---|---|---|

| N-undecanoyl-L-HSL (C11-HSL) | His6-CarR | Erwinia carotovora | Fluorescence Quenching | <10% quenching (very weak interaction) | [4] |

| N-(3-oxohexanoyl)-L-HSL (3-oxo-C6-HSL) | His6-CarR | Erwinia carotovora | Fluorescence Quenching | 1.8 µM | [4] |

| N-octanoyl-L-HSL (C8-HSL) | His6-CarR | Erwinia carotovora | Fluorescence Quenching | ~10% quenching (weak interaction) | [4] |

| N-decanoyl-L-HSL (C10-HSL) | His6-CarR | Erwinia carotovora | Fluorescence Quenching | <10% quenching (very weak interaction) | [4] |

| N-dodecanoyl-L-HSL (C12-HSL) | His6-CarR | Erwinia carotovora | Fluorescence Quenching | <10% quenching (very weak interaction) | [4] |

| N-(3-oxododecanoyl)-L-HSL (3-oxo-C12-HSL) | LasR | Pseudomonas aeruginosa | Isothermal Titration Calorimetry | 7.5 nM | N/A |

| N-butanoyl-L-HSL (C4-HSL) | RhlR | Pseudomonas aeruginosa | Reporter Gene Assay (EC50) | ~1 µM | N/A |

Note: The data for CarR from Erwinia carotovora shows a high degree of specificity for its cognate ligand, 3-oxo-C6-HSL, with long-chain, unsubstituted AHLs like C11-HSL showing very little interaction.[4] Data for LasR and RhlR are provided for comparison of typical long-chain and short-chain AHL affinities.

Table 2: Examples of Genes Potentially Regulated by C11-HSL Systems While a specific C11-HSL regulon is not well-defined, long-chain AHL signaling in other bacteria is known to control a variety of phenotypes. C11-HSL has been detected in the gut microbiota of mice, suggesting a role in host-microbe interactions.[5]

| Gene/Phenotype Category | Example Genes | Function | Associated Organisms |

| Virulence Factors | lasA, lasB, rhlA | Elastase, Protease, Rhamnolipid production | Pseudomonas aeruginosa |

| Biofilm Formation | pel, psl operons | Matrix polysaccharide synthesis | Pseudomonas aeruginosa |

| Secondary Metabolism | vioA-E | Violacein pigment production | Chromobacterium violaceum |

| Genetic Competence | gtaI | Gene Transfer Agent production | Rhodobacter capsulatus[6] |

| Motility | fli, flg genes | Flagellar assembly and function | Curvibacter sp.[7] |

Key Experimental Protocols

Investigating a C11-HSL regulatory system involves a multi-step process to identify the signal, its receptor, their interaction, and the downstream genetic targets.

Protocol: AHL Detection using a Biosensor Assay

This method uses a reporter strain to detect the presence of AHLs in a sample (e.g., a bacterial culture supernatant). The reporter strain contains a LuxR homolog and a lux-box-controlled promoter fused to a reporter gene (e.g., gfp for fluorescence or lacZ for a colorimetric assay).[8][9]

-

Prepare the Reporter Strain: Grow an overnight culture of the AHL biosensor strain (e.g., Agrobacterium tumefaciens KYC55 or E. coli MT102) in appropriate media with antibiotics.

-

Sample Preparation: Grow the bacterial strain of interest in liquid culture. Pellet the cells by centrifugation and collect the supernatant. Filter-sterilize the supernatant through a 0.2 µm filter.

-

Assay Setup: In a 96-well microtiter plate, add a subculture of the reporter strain to fresh media.

-

Induction: Add serial dilutions of the filter-sterilized supernatant or synthetic C11-HSL standards to the wells. Include a negative control (sterile media).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 30°C or 37°C) for a defined period (e.g., 4-8 hours).

-

Measurement: Measure the reporter output. For a GFP-based sensor, measure fluorescence (e.g., Ex: 485 nm, Em: 525 nm) and optical density (OD600) to normalize for cell growth.[10]

Protocol: Characterizing C11-HSL-Receptor Binding via Fluorescence Quenching

This biophysical technique measures the binding of a ligand (C11-HSL) to a protein (the LuxR-type receptor) by monitoring the quenching of intrinsic tryptophan fluorescence upon binding.[4]

-

Protein Purification: Overexpress and purify the target LuxR-type receptor, typically with an affinity tag (e.g., His6-tag), from E. coli. Ensure the protein is correctly folded and soluble.

-

Fluorimeter Setup: Set up a fluorimeter to excite tryptophan residues (λex ≈ 295 nm) and record the emission spectrum (λem ≈ 300-400 nm).

-

Titration: Place a defined concentration of the purified receptor protein in a quartz cuvette. Record the initial fluorescence spectrum.

-

Ligand Addition: Make sequential additions of a concentrated stock solution of C11-HSL to the cuvette. After each addition, allow the system to equilibrate and then record the new emission spectrum.

-

Data Analysis: Plot the change in fluorescence intensity at the emission maximum (λmax) against the ligand concentration. Fit the resulting binding isotherm to an appropriate binding model to calculate the dissociation constant (Kd).

Protocol: Validating DNA Binding with Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate that the C11-HSL/LuxR complex can bind to a specific DNA sequence (lux box).[11][12]

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative lux box promoter sequence. Label the DNA probe, typically with a radioactive isotope (32P) or a fluorescent dye.

-

Binding Reaction: In a microcentrifuge tube, combine the purified LuxR-type receptor protein, the labeled DNA probe, and a non-specific competitor DNA (e.g., poly(dI-dC)) in a suitable binding buffer.

-

Induction: To test for ligand-dependent binding, set up parallel reactions with and without the addition of C11-HSL.

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow complex formation.

-

Electrophoresis: Load the samples onto a native (non-denaturing) polyacrylamide gel and run the electrophoresis in a cold room or with a cooling system.

-

Visualization: Detect the probe's position on the gel. A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-protein complex. An increase in the intensity of the shifted band in the presence of C11-HSL confirms ligand-dependent binding.

Visualization of the Experimental Workflow

Caption: Workflow for the characterization of a C11-HSL quorum sensing system.

References

- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N‐acyl homoserine lactone binding to the CarR receptor determines quorum‐sensing specificity in Erwinia | The EMBO Journal [link.springer.com]

- 5. Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-chain acyl-homoserine lactone quorum-sensing regulation of Rhodobacter capsulatus gene transfer agent production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]

- 11. med.upenn.edu [med.upenn.edu]

- 12. Electrophoretic mobility shift assays (EMSAs) for in vitro detection of protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C11-HSL Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and specificity of N-undecanoyl-L-homoserine lactone (C11-HSL) with bacterial quorum sensing (QS) receptors. It includes quantitative binding data, detailed experimental protocols for characterizing these interactions, and visualizations of relevant signaling pathways and workflows.

Introduction to Acyl-Homoserine Lactone (AHL) Quorum Sensing

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression.[1][2][3] In many Gram-negative bacteria, this communication is mediated by small, diffusible signal molecules called N-acyl-homoserine lactones (AHLs).[4][5] These molecules consist of a conserved homoserine lactone ring attached to an acyl chain that can vary in length (typically from 4 to 18 carbons) and substitution at the C3 position (e.g., a 3-oxo or 3-hydroxy group).[4][5]

AHLs are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators.[5][6][7] This activated complex then modulates the expression of target genes, often controlling processes like virulence factor production, biofilm formation, and secondary metabolism.[2][8] The specificity of this system is crucial, as the receptor protein must distinguish its cognate AHL from a wide variety of other AHLs produced by different bacterial species in the same environment.[6][9] This guide focuses specifically on C11-HSL and its interaction with these LuxR-type receptors.

C11-HSL Receptor Binding and Specificity

The binding affinity and specificity of AHL receptors are primarily determined by the structure of the ligand-binding pocket, which is tailored to accommodate specific acyl chain lengths and substitutions.[6] While many LuxR-type receptors show high specificity for their cognate ligand, some, like QscR from Pseudomonas aeruginosa, can respond to a broader range of AHLs.[10][11]

Data on the direct binding of C11-HSL is limited in the literature compared to more commonly studied AHLs like 3-oxo-C12-HSL or C4-HSL. However, studies on receptors like CarR from Erwinia carotovora provide insight into how acyl chain length affects binding affinity.

Data Presentation: Quantitative Binding Data

The following tables summarize binding affinity data for various AHLs with different LuxR-type receptors. This comparative data helps to contextualize the specificity and likely binding affinity of C11-HSL.

Table 1: Binding Affinity of Various HSLs to His6-CarR (Dimer) from Erwinia carotovora Method: Fluorescence Quenching

| Ligand (HSL) | Dissociation Constant (Kd) in µM | Notes |

| 3-oxo-C6-HSL | 1.8 | Physiologically relevant ligand; shows strong binding. |

| 3-oxo-C8-HSL | ~1.0 | Higher affinity than the cognate ligand. |

| 3-oxo-C4-HSL | >10 | Weaker binding. |

| 3-oxo-C10-HSL | >10 | Weaker binding. |

| 3-oxo-C12-HSL | >10 | Weaker binding. |

| C4-HSL to C12-HSL | Not determined | Caused less than 10% fluorescence quenching, indicating very weak or no binding. C11-HSL falls into this category. |

Data sourced from Welsh et al.[6]

Table 2: Estimated Binding Affinities of QscR from Pseudomonas aeruginosa for Various Acyl-HSLs Method: Electrophoretic Mobility Shift Assay (EMSA)

| Ligand (Acyl-HSL) | Apparent Kd for DNA Binding (nM) | Apparent Kd for Ligand Binding (nM) |

| 3-oxo-C12-HSL | 1.4 ± 0.1 | 14 ± 1 |

| C12-HSL | 2.1 ± 0.1 | 24 ± 4 |

| C10-HSL | 1.7 ± 0.1 | 27 ± 2 |

| 3-oxo-C10-HSL | 1.8 ± 0.1 | 35 ± 2 |

| 3-oxo-C6-HSL | 2.9 ± 0.2 | 16,000 ± 2,000 |

Data sourced from Lintz et al.[10]

The data from the CarR receptor study indicates that the binding pocket is highly specific, with affinity dropping significantly as the acyl chain length deviates from the optimal six or eight carbons.[6] Unsubstituted HSLs, including by inference C11-HSL, showed negligible binding, suggesting that CarR is not a primary receptor for this signal molecule.[6]

Signaling Pathway Visualization

The canonical quorum sensing pathway involves the synthesis, diffusion, and reception of AHL signals, leading to gene regulation.

Caption: Generalized AHL quorum sensing signaling pathway.

Experimental Protocols and Workflows

Characterizing the binding affinity and specificity of a ligand like C11-HSL to its receptor requires precise biophysical techniques. The following sections detail the methodologies for three common assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single label-free experiment.[12][13][14][15]

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

-

Reagents and Materials:

-

Purified LuxR-type receptor protein (concentration accurately determined, typically 10-100 µM).

-

C11-HSL ligand stock (typically 10-20x the protein concentration).

-

Identical buffer for both protein and ligand (e.g., PBS or Tris buffer, pH 7.4), thoroughly degassed.

-

Isothermal Titration Calorimeter.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample and reference cells.

-

Load the reference cell with degassed buffer or water.[14]

-

Carefully load the purified protein into the sample cell, avoiding bubbles.

-

Load the ligand solution into the injection syringe, also avoiding bubbles. Place the syringe into the instrument.

-

-

Experimental Procedure:

-

Data Analysis:

-

The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.

-

Integrate the area under each peak to determine the heat released/absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the KD, n, and ΔH.[14] The Gibbs free energy (ΔG) and entropy (ΔS) can then be derived. For very high-affinity interactions, a displacement titration protocol may be required.[16]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[17][18] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, providing kinetic data (association rate, kon; dissociation rate, koff) and affinity data (KD).[17]

Caption: Workflow for a Surface Plasmon Resonance experiment.

-

Reagents and Materials:

-

SPR instrument and a suitable sensor chip (e.g., CM5).

-

Purified LuxR-type receptor protein (ligand) for immobilization.

-

C11-HSL (analyte) serially diluted in running buffer.

-

Running buffer (e.g., HBS-EP+), degassed.

-

Immobilization reagents (e.g., EDC/NHS, ethanolamine).

-

-

Ligand Immobilization:

-

Prime the instrument with running buffer.

-

Activate the sensor chip surface using an injection of EDC/NHS.

-

Inject the purified protein over the activated surface to allow for covalent coupling.

-

Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.[17]

-

-

Analyte Binding and Dissociation:

-

Inject a series of analyte (C11-HSL) concentrations over the immobilized ligand surface, starting with the lowest concentration. Each injection cycle consists of:

-

Association: Flow the analyte solution over the chip for a set time to monitor binding.

-

Dissociation: Flow the running buffer over the chip to monitor the dissociation of the analyte-ligand complex.[17]

-

-

A blank buffer injection should be included for double referencing.

-

-

Regeneration:

-

If the interaction is reversible, the surface can be regenerated by injecting a solution (e.g., low pH glycine) to remove all bound analyte before the next injection cycle.

-

-

Data Analysis:

-

The output data is a sensorgram, which plots the response units (RU) against time.[18]

-

After subtracting the reference channel and blank injection data, fit the association and dissociation curves for each analyte concentration to a kinetic binding model (e.g., 1:1 Langmuir binding).

-